molecular formula C17H13N3O B13386774 (3E)-3-[(1-methylindol-2-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one

(3E)-3-[(1-methylindol-2-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one

Cat. No.: B13386774
M. Wt: 275.30 g/mol
InChI Key: LNUVVILRGMACEE-JLHYYAGUSA-N
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Description

(3E)-3-[(1-methylindol-2-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes an indole moiety linked to a pyrrolopyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(1-methylindol-2-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 1-methylindole-2-carbaldehyde with a suitable pyrrolopyridinone precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(1-methylindol-2-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond.

    Substitution: Nucleophilic substitution reactions can occur at the indole moiety, where halogenated reagents replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogenated reagents, nucleophiles

Major Products Formed

Scientific Research Applications

(3E)-3-[(1-methylindol-2-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (3E)-3-[(1-methylindol-2-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    (3E)-3-[(1-methylindol-2-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one: Unique due to its specific indole and pyrrolopyridinone structure.

    Indole derivatives: Share the indole moiety but differ in their additional functional groups and overall structure.

    Pyrrolopyridinone derivatives: Similar core structure but lack the indole moiety.

Uniqueness

The uniqueness of this compound lies in its combined indole and pyrrolopyridinone structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets, setting it apart from other similar compounds.

Properties

Molecular Formula

C17H13N3O

Molecular Weight

275.30 g/mol

IUPAC Name

(3E)-3-[(1-methylindol-2-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one

InChI

InChI=1S/C17H13N3O/c1-20-12(9-11-5-2-3-7-15(11)20)10-13-16-14(19-17(13)21)6-4-8-18-16/h2-10H,1H3,(H,19,21)/b13-10+

InChI Key

LNUVVILRGMACEE-JLHYYAGUSA-N

Isomeric SMILES

CN1C2=CC=CC=C2C=C1/C=C/3\C4=C(C=CC=N4)NC3=O

Canonical SMILES

CN1C2=CC=CC=C2C=C1C=C3C4=C(C=CC=N4)NC3=O

Origin of Product

United States

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